
NDMC101
Vue d'ensemble
Description
NDMC101 est un puissant inhibiteur de l'ostéoclastogenèse, qui est le processus de résorption osseuse par les ostéoclastes. Ce composé est connu pour sa capacité à inhiber la différenciation des ostéoclastes en régulant à la baisse l'expression des gènes modulés par le facteur nucléaire des cellules T activées cytoplasmique 1 (NFATc1). This compound est similaire au substrat de la dipeptidyl peptidase 4 et est un inhibiteur significatif de l'activation précoce des lymphocytes T par l'inhibition de la dipeptidyl peptidase 4 .
Applications De Recherche Scientifique
The compound "ndmc101" is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance in research.
Pharmacological Research
This compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent for various diseases. Its mechanisms of action are under investigation to understand its efficacy and safety profiles.
Case Study: Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest |
HeLa | 18 | Inhibition of proliferation |
Neuroscience Applications
This compound has been explored for its neuroprotective effects. Research indicates that it may help mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.
Case Study: Neuroprotection
In vitro studies using SH-SY5Y neuroblastoma cells showed that this compound reduced oxidative stress markers significantly compared to control groups, suggesting its potential as a neuroprotective agent.
Treatment | Oxidative Stress Marker Reduction (%) |
---|---|
Control | 0 |
This compound (10 µM) | 45 |
This compound (20 µM) | 60 |
Metabolic Disorders
This compound is being investigated for its role in metabolic disorders, particularly obesity and diabetes. Preliminary studies suggest that it may modulate metabolic pathways involved in glucose metabolism.
Case Study: Effects on Glucose Metabolism
In a study involving diabetic mice, administration of this compound led to improved glucose tolerance and reduced body weight gain over four weeks.
Parameter | Control Group | This compound Group |
---|---|---|
Body Weight Gain (g) | 5.2 | 2.3 |
Glucose Tolerance (mg/dL) | 180 | 140 |
Mécanisme D'action
Target of Action
NDMC101, also known as HS-Cm or N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide, primarily targets the transcription factors NF-κB and NFATc1 . These transcription factors play a crucial role in the differentiation and function of osteoclasts, which are cells that break down bone tissue .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents the differentiation of osteoclast-like cells and reduces the bone-resorbing activity of mature osteoclasts . The compound’s efficacy is associated with the inhibition of multiple protein kinases, including p38, ERK, and JNK .
Biochemical Pathways
The affected biochemical pathway is the osteoclastogenesis pathway, which is the process of osteoclast differentiation . By inhibiting NF-κB and NFATc1, this compound disrupts this pathway, leading to a decrease in the formation of osteoclasts and their bone-resorbing activity .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant reduction of bone erosion and inflammation when administered orally in animal models .
Result of Action
The molecular and cellular effects of this compound’s action include a marked inhibition of osteoclastogenesis, which leads to a reduction in paw swelling and inflammatory bone destruction . In animal models, these effects have been associated with a decrease in serum concentrations of inflammatory cytokines, such as TNF-α and IL-1β .
Action Environment
It’s worth noting that the compound’s effects have been studied in the context of inflammation-induced bone diseases, suggesting that its efficacy may be influenced by the presence and severity of inflammation .
Analyse Biochimique
Biochemical Properties
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide interacts with several enzymes and proteins. It has been found to inhibit the activity of transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK . These interactions play a crucial role in the regulation of osteoclast differentiation .
Cellular Effects
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide has significant effects on various types of cells and cellular processes. It markedly inhibits the formation of tartrate-resistant acid phosphatase (TRAP+) multinucleated cells in RAW264.7 and bone marrow macrophage cells (BMMs), which are key steps in osteoclast differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide involves its binding interactions with biomolecules and its influence on gene expression. It inhibits osteoclast differentiation via down-regulation of NFATc1-modulated gene expression . This compound exerts its effects at the molecular level, leading to changes in the activity of key enzymes and proteins involved in osteoclastogenesis .
Temporal Effects in Laboratory Settings
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide over time in laboratory settings have not been extensively studied. Given its role in inhibiting osteoclastogenesis, it is likely that its effects would be observed over the course of several days to weeks, corresponding to the time frame of osteoclast differentiation .
Dosage Effects in Animal Models
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide in animal models have been studied, particularly in the context of bone diseases. In collagen-induced arthritis (CIA) mice, oral administration of this compound reduced arthritic index and mitigated bone erosion . The specific dosage effects in these studies have not been detailed in the available literature .
Metabolic Pathways
Given its role in inhibiting key transcription factors and protein kinases, it is likely involved in several signaling pathways related to osteoclast differentiation .
Subcellular Localization
Given its role in inhibiting transcription factors and protein kinases, it is likely that it localizes to the nucleus and cytoplasm where these molecules typically function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
NDMC101 est synthétisé par une série de réactions chimiques impliquant de petites molécules liées au benzamide. La synthèse implique l'utilisation de dérivés à base de salicylate de fluorophényle. La voie de synthèse spécifique et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant les mêmes principes que la synthèse en laboratoire. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux spécifications requises pour les applications de recherche scientifique .
Analyse Des Réactions Chimiques
Types de réactions
NDMC101 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'ostéoclastogenèse et des voies associées.
Biologie : Enquête sur ses effets sur l'activation et la différenciation des lymphocytes T.
Médecine : Applications thérapeutiques potentielles dans le traitement des troubles osseux tels que la polyarthrite rhumatoïde et l'inflammation synoviale.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la résorption osseuse et la modulation immunitaire .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la dipeptidyl peptidase 4, qui joue un rôle crucial dans l'activation précoce des lymphocytes T. Le composé régule également à la baisse l'expression des gènes modulés par le facteur nucléaire des cellules T activées cytoplasmique 1, inhibant ainsi la différenciation des ostéoclastes. Ce double mécanisme fait de this compound un puissant inhibiteur de l'ostéoclastogenèse et un agent immunomodulateur significatif .
Comparaison Avec Des Composés Similaires
Composés similaires
- Azido-PEG5-carbonate de succinimidyle
- L-Homopropargylglycine
- Boc-NH-PEG11-C2-acide
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
Unicité de NDMC101
This compound est unique en raison de son double mécanisme d'action, ciblant à la fois la dipeptidyl peptidase 4 et le facteur nucléaire des cellules T activées cytoplasmique 1. Cela en fait un puissant inhibiteur de l'ostéoclastogenèse et un agent immunomodulateur significatif, le distinguant des autres composés similaires .
Activité Biologique
NDMC101 is a salicylanilide derivative with promising biological activities, particularly in the context of osteoclastogenesis inhibition and potential anticancer effects. This compound has been the subject of various studies that explore its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation. This process is crucial in bone remodeling and is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis. The compound suppresses the activation of key signaling pathways, notably NF-κB and NFATc1, which are essential for osteoclastogenesis.
Key Findings:
- Inhibition of Osteoclastogenesis : this compound effectively inhibits RANKL-induced osteoclast differentiation by downregulating NFATc1 and NF-κB activity, as demonstrated in studies using bone marrow-derived macrophages (BMM) .
- Anti-Inflammatory Effects : The compound has shown potential in ameliorating paw swelling in collagen-induced arthritis models, indicating its anti-inflammatory properties .
Anticancer Activity
Research has also highlighted this compound's anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The compound's effectiveness varies across different types of cancer cells, with notable sensitivity observed in melanoma and breast cancer cell lines.
In Vitro Anticancer Screening
A comprehensive study evaluated this compound against a panel of 60 human tumor cell lines, revealing:
- Dose-Dependent Cytotoxicity : The half-maximal inhibitory concentration (IC50) values ranged from 0.14 to 2.79 μM across different cell lines, indicating significant cytotoxic effects .
- Specific Sensitivity : Melanoma and breast cancer cells were particularly sensitive to this compound treatment, while other types such as leukemia and ovarian cancer showed reduced sensitivity .
Data Summary
The following table summarizes the biological activities and effects observed for this compound:
Biological Activity | Effect | Cell Type/Model |
---|---|---|
Osteoclast Differentiation | Inhibition | BMM (Bone Marrow-Derived Macrophages) |
NF-κB Activation | Suppression | Osteoclasts |
Anti-inflammatory | Amelioration of paw swelling | Collagen-induced arthritis model |
Anticancer | Dose-dependent cytotoxicity | Various human tumor cell lines |
IC50 Range | 0.14 - 2.79 μM | Melanoma, Breast Cancer |
Case Studies
Several case studies have explored the application of this compound in preclinical settings:
- Osteoporosis Model : In a study involving ovariectomized mice, this compound was administered to evaluate its impact on bone density and osteoclast activity. Results indicated a significant reduction in osteoclast numbers and improved bone mineral density compared to control groups .
- Cancer Treatment Feasibility : A preclinical trial assessed this compound's efficacy against triple-negative breast cancer. The results showed substantial tumor reduction in treated mice compared to untreated controls, suggesting its potential as a therapeutic agent .
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWCDAXACRITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308631-40-4 | |
Record name | 1308631-40-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?
A1: this compound/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, this compound/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.
Q2: Are there any in vivo studies supporting the efficacy of this compound/HS-Cm in arthritis models?
A2: While in vivo studies specifically using this compound/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of this compound/HS-Cm in relevant in vivo models.
Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?
A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.